molecular formula C22H22ClN3O4 B3411758 2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 921533-45-1

2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B3411758
CAS No.: 921533-45-1
M. Wt: 427.9 g/mol
InChI Key: YFAZTSGPPVOPHM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, an ethoxyphenyl group, and a dihydropyridazinone moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with ethyl bromoacetate to form 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-chlorophenoxy)ethyl hydrazine. The final step involves the condensation of this intermediate with 4-ethoxybenzaldehyde and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The dihydropyridazinone moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Flufenprox: A pyrethroid insecticide with a similar chlorophenoxy group.

    2-(4-chlorophenoxy)-N-(3-ethoxyphenyl)acetamide: A structurally related compound with similar functional groups.

Uniqueness

2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its dihydropyridazinone moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-2-29-18-7-3-16(4-8-18)20-11-12-22(28)26(25-20)14-13-24-21(27)15-30-19-9-5-17(23)6-10-19/h3-12H,2,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAZTSGPPVOPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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2-(4-chlorophenoxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

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